

An In-depth Technical Guide to PEG3-Methylamine

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Compound of Interest

Compound Name: PEG3-methylamine

Cat. No.: B1673966

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **PEG3-methylamine**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. The information presented herein is intended to support research and development activities by providing detailed technical data and established experimental methodologies.

Core Structure and Chemical Identity

PEG3-methylamine, systematically named 2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol, is a discrete polyethylene glycol (dPEG®) derivative. Its structure consists of a three-unit polyethylene glycol chain, providing a hydrophilic spacer, flanked by a terminal secondary methylamine group and a primary hydroxyl group. This bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in constructing complex biomolecular architectures.

The chemical structure of **PEG3-methylamine** is as follows:

Physicochemical and Technical Data

The properties of **PEG3-methylamine** are summarized in the table below. This data is essential for designing and executing experimental protocols, including stoichiometric calculations and purification strategies.

Property	Value
Chemical Formula	C ₇ H ₁₇ NO ₃
Molecular Weight	163.21 g/mol [1][2]
CAS Number	282551-10-4[1][2]
IUPAC Name	2-(2-(2-(methylamino)ethoxy)ethoxy)ethan-1-ol[3]
Physical Form	Reported as both a liquid and a solid, depending on the supplier.[1][3]
Boiling Point	250.0 ± 20.0 °C at 760 mmHg[3]
Purity	Typically ≥98%[1][3]
Solubility	Soluble in water, DMSO, DMF, and DCM.
Storage Conditions	4°C or -20°C, protect from light.[2][3]

Applications in Drug Development

The primary application of **PEG3-methylamine** is as a linker in the synthesis of complex therapeutic molecules, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

- **PROTACs:** In PROTAC technology, **PEG3-methylamine** serves as a flexible, hydrophilic spacer connecting a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] This trimolecular complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG spacer can enhance the solubility and cell permeability of the PROTAC molecule.[4]
- **ADCs:** In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG chain can improve the pharmacokinetic profile of the resulting conjugate.[4]

Experimental Protocols

The following is a representative protocol for the conjugation of a carboxylic acid-containing molecule (e.g., a target protein ligand) to the methylamine group of **PEG3-methylamine**, a common step in PROTAC synthesis.

Protocol: Amide Bond Formation using EDC/NHS

Chemistry

Principle: This protocol utilizes a two-step carbodiimide coupling reaction. First, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group of the target molecule to form a reactive O-acylisourea intermediate. This intermediate is then stabilized by N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. The NHS ester readily reacts with the methylamine group of **PEG3-methylamine** to form a stable amide bond.

Materials and Reagents:

- Carboxylic acid-containing molecule (Molecule-COOH)
- **PEG3-methylamine**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M MES buffer (pH 5.5-6.0) for activation
- Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS, pH 7.2-7.4)
- Quenching solution (e.g., hydroxylamine)
- Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

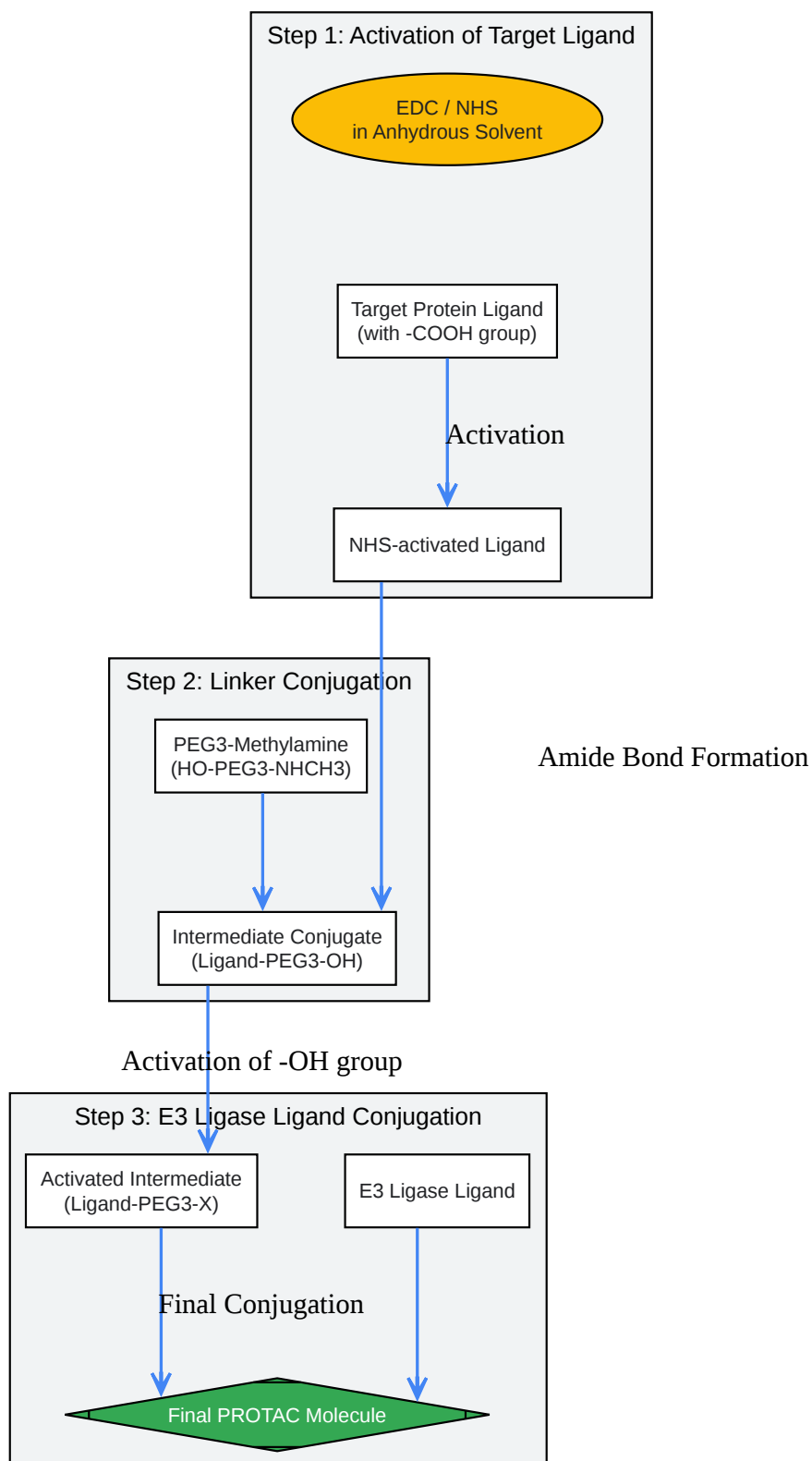
Procedure:

- Activation of the Carboxylic Acid:

- Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
- Add EDC (1.2 equivalents) and NHS (1.5 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 30-60 minutes in 0.1 M MES buffer (pH 5.5-6.0) to facilitate the formation of the NHS-activated ester.
- Conjugation Reaction:
 - In a separate vial, dissolve **PEG3-methylamine** (1.1 equivalents) in the conjugation buffer (1X PBS, pH 7.2).
 - Add the solution of the activated carboxylic acid molecule to the **PEG3-methylamine** solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
- Quenching and Purification:
 - Quench the reaction by adding a quenching solution, such as hydroxylamine, to consume any unreacted NHS esters.
 - Purify the resulting conjugate (Molecule-PEG3-OH) using an appropriate method, such as reverse-phase HPLC, to separate the product from unreacted starting materials and byproducts.
- Characterization:
 - Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

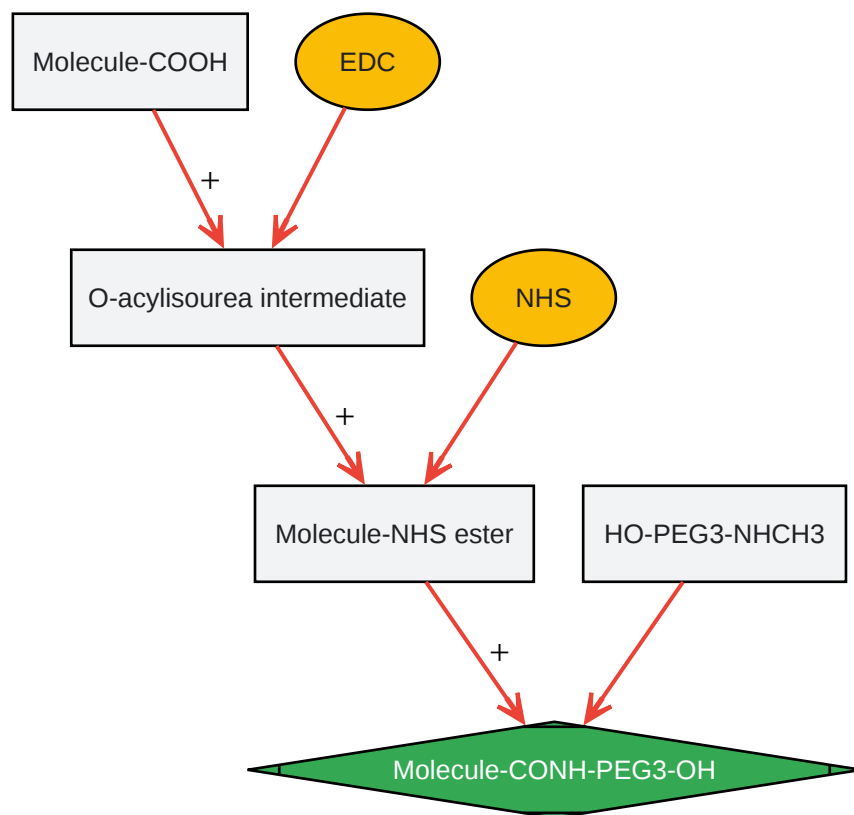
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of a typical PROTAC synthesis utilizing **PEG3-methylamine** as a linker.



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Caption: A generalized workflow for the synthesis of a PROTAC molecule using a heterobifunctional **PEG3-methylamine** linker.



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Caption: The chemical reaction pathway for conjugating a carboxylic acid to **PEG3-methylamine** via EDC/NHS chemistry.

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